molecular formula C12H8N4O B15200056 2-(Pyrazin-2-yl)quinazolin-4-ol

2-(Pyrazin-2-yl)quinazolin-4-ol

Cat. No.: B15200056
M. Wt: 224.22 g/mol
InChI Key: LVAFBCMJGSYNRI-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)quinazolin-4-ol typically involves the reaction of anthranilic acid derivatives with pyrazine carboxylic acids under reflux conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazin-2-yl)quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines .

Scientific Research Applications

2-(Pyrazin-2-yl)quinazolin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrazin-2-yl)quinazolin-4-ol is unique due to its specific combination of the quinazoline and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

2-pyrazin-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H8N4O/c17-12-8-3-1-2-4-9(8)15-11(16-12)10-7-13-5-6-14-10/h1-7H,(H,15,16,17)

InChI Key

LVAFBCMJGSYNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=NC=CN=C3

Origin of Product

United States

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